Technical Guide: Solubility and Stability of 2-Mercapto-3-methylbenzoic Acid
Technical Guide: Solubility and Stability of 2-Mercapto-3-methylbenzoic Acid
Topic: Solubility and Stability of 2-Mercapto-3-methylbenzoic Acid Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary
2-Mercapto-3-methylbenzoic acid (CAS 77149-11-2 ) is a specialized organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and as a ligand in coordination chemistry.[1][2][3] Structurally, it is a derivative of thiosalicylic acid (2-mercaptobenzoic acid) with a methyl group at the 3-position.[1][2]
This substitution pattern introduces specific steric and electronic effects that differentiate it from its parent compound.[2] The 3-methyl group, positioned ortho to the thiol and meta to the carboxylic acid, influences the acidity of the thiol, the solubility profile in organic media, and the kinetics of oxidative dimerization.[2]
This guide provides a rigorous analysis of its physicochemical behavior, solubility landscape, and stability protocols to ensure reproducibility in experimental workflows.
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solubility and reactivity.[2]
Structural Analysis[2]
-
Molecular Formula: C₈H₈O₂S
-
Molecular Weight: 168.21 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (C-1): Primary solubilizing group in basic media.[1][2]
-
Thiol (C-2): Nucleophilic center; highly susceptible to oxidation.[1][2]
-
Methyl (C-3): Electron-donating group; provides steric bulk protecting the thiol from rapid alkylation but potentially accelerating oxidation via electron enrichment.[1][2]
-
Calculated Properties (In Silico)
-
cLogP: ~2.8 (Estimated; slightly more lipophilic than thiosalicylic acid due to the methyl group).
-
pKa (COOH): ~3.5 – 4.0 (Acidic).[2] The ortho-thiol group typically enhances acidity via hydrogen bonding stabilization of the carboxylate.[1][2]
-
pKa (SH): ~9.0 – 10.[2]5. The 3-methyl group may slightly destabilize the thiolate anion compared to the unsubstituted analog.[2]
Solubility Landscape
The solubility of 2-Mercapto-3-methylbenzoic acid is governed by a "Solubility Cliff" dependent on pH.[1][2] Researchers must manipulate the ionization state of the carboxylic acid and thiol to achieve desired concentrations.[2]
The Solubility Cliff (pH Dependence)[2]
-
pH < 3 (Protonated Form): The compound exists as a neutral molecule.[2] Solubility in water is negligible (< 1 mg/mL).[2]
-
pH 4 – 8 (Mono-anion): Deprotonation of the carboxylic acid significantly increases aqueous solubility.[1][2]
-
pH > 9 (Di-anion): Both carboxyl and thiol groups are deprotonated.[1][2] Solubility is maximal, but oxidative instability peaks in this range due to the formation of the reactive thiolate anion (
).[1][2]
Solvent Compatibility Table[2]
| Solvent System | Solubility Rating | Primary Utility | Notes |
| Water (pH < 3) | Insoluble | Precipitation | Used for product isolation (acidification).[1][2] |
| Water (pH > 7) | High | Reaction Medium | Requires degassing to prevent disulfide formation.[2] |
| DMSO | High (> 50 mg/mL) | Stock Solutions | Caution: DMSO is a mild oxidant; can slowly convert thiol to disulfide over time.[2] |
| Ethanol / Methanol | Moderate to High | Recrystallization | Solubility increases significantly with heating.[2] |
| DMF / NMP | High | Synthesis | Ideal for nucleophilic aromatic substitution reactions.[2] |
| Dichloromethane | Low to Moderate | Extraction | Soluble enough for extraction from acidic aqueous phases.[2] |
Stability & Degradation Mechanisms[1][2]
The primary stability concern for 2-Mercapto-3-methylbenzoic acid is Oxidative Dimerization .[1][2] Unlike simple carboxylic acids, the presence of the thiol group renders the molecule sensitive to air, particularly in solution.[2]
Degradation Pathway: Disulfide Formation
Upon exposure to atmospheric oxygen, especially in basic or neutral solution, the thiol groups cross-link to form 2,2'-dithiobis(3-methylbenzoic acid) .[1][2] This reaction is accelerated by:
-
High pH: Thiolate anions (
) are more easily oxidized than neutral thiols ( ).[2] -
Trace Metals: Iron or copper ions catalyze the radical oxidation pathway.[2]
-
DMSO: Acts as an oxygen transfer agent upon prolonged storage.[2]
Visualization of Degradation Logic
The following diagram illustrates the critical control points where degradation occurs and how to intervene.
Caption: Mechanistic pathway of thiol oxidation.[1][2] High pH and oxidants (O2, DMSO) accelerate the transition from active thiol to inactive disulfide.[2]
Handling & Storage Protocols
To maintain the integrity of 2-Mercapto-3-methylbenzoic acid, a strict "Chain of Custody" regarding atmosphere and solvents is required.[1][2]
Solid State Storage
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Container: Amber glass vial (protect from light) with a teflon-lined cap.
Solution Preparation Workflow
This protocol ensures minimal oxidation during experimental setup.[2]
Step-by-Step Protocol:
-
Solvent Degassing: Sparge the chosen solvent (Water, Buffer, or Methanol) with Nitrogen or Argon for at least 15 minutes before adding the solid.[2]
-
Weighing: Weigh the solid quickly. If high precision is needed, weigh inside a glovebox.[2]
-
Dissolution: Add the solid to the degassed solvent.
-
Additives (Optional): For aqueous solutions, adding 1 mM EDTA can chelate trace metals that catalyze oxidation.[2] Adding a reducing agent like TCEP or DTT (if compatible with downstream chemistry) can reverse any disulfide formation.[2]
Handling Workflow Diagram
Caption: Recommended workflow for preparing solutions to minimize oxidative degradation.
Synthesis & Analytical Monitoring
Synthesis Route (Reference Standard)
The most reliable synthesis of 2-mercapto-3-methylbenzoic acid utilizes the Sandmeyer Reaction variant starting from 2-amino-3-methylbenzoic acid.[1][2]
-
Starting Material: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1][2]
-
Diazotization: Reaction with
/ at 0°C to form the diazonium salt.[2] -
Sulfuration: Displacement of the diazo group using Sodium Sulfide (
) and Sulfur ( ) or Potassium Ethyl Xanthate. -
Reduction: If a disulfide intermediate is formed, it is reduced using Zinc/Acetic acid or Sodium Borohydride to yield the free thiol.[2]
-
Purification: Acidification precipitates the product.[2] Recrystallization from Ethanol/Water.[2]
Analytical HPLC Method
To distinguish the Thiol (Monomer) from the Disulfide (Dimer):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2] TFA keeps the thiol protonated and stable.
-
Mobile Phase B: Acetonitrile.[2]
-
Detection: UV at 254 nm (Aromatic ring) or 210 nm (Thiol/Carbonyl).[2]
-
Retention Time Logic: The Disulfide (Dimer) is significantly more lipophilic (two aromatic rings) and will elute later than the Thiol (Monomer).[2]
References
-
ChemicalBook. (n.d.).[2] 2-Mercapto-3-methylbenzoic acid Product Description and CAS 77149-11-2 Verification. Retrieved from [2]
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Thiosalicylic Acid (Analogous Structure).[2] PubChem.[2][4][5] Retrieved from [2]
-
BLD Pharm. (n.d.).[2] Product Catalog: 2-Mercapto-3-methylbenzoic acid (BD70905).[1][2][3] Retrieved from [2]
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Sandmeyer reaction mechanisms and thiol oxidation).
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for Thiosalicylic Acid (Analog).[2] Retrieved from [1][2]
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- 2. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1074-36-8|4-Mercaptobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
